Streptomycin 6-phosphate(1+)

Description

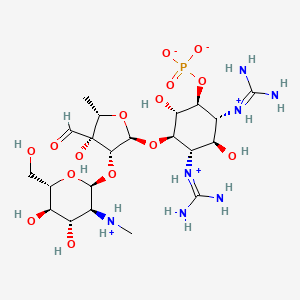

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C21H41N7O15P+ |

|---|---|

Molecular Weight |

662.6 g/mol |

IUPAC Name |

[(1S,2R,3S,4S,5R,6S)-2,4-bis(diaminomethylideneazaniumyl)-5-[(2R,3R,4R,5S)-3-[(2S,3S,4S,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-(methylazaniumyl)oxan-2-yl]oxy-4-formyl-4-hydroxy-5-methyloxolan-2-yl]oxy-3,6-dihydroxycyclohexyl] phosphate |

InChI |

InChI=1S/C21H40N7O15P/c1-5-21(35,4-30)16(42-17-9(26-2)12(33)10(31)6(3-29)40-17)18(39-5)41-14-7(27-19(22)23)11(32)8(28-20(24)25)15(13(14)34)43-44(36,37)38/h4-18,26,29,31-35H,3H2,1-2H3,(H4,22,23,27)(H4,24,25,28)(H2,36,37,38)/p+1/t5-,6-,7-,8+,9-,10-,11-,12-,13-,14+,15-,16-,17-,18-,21+/m0/s1 |

InChI Key |

BWVNOTYEDMJNDA-TWBNDLJKSA-O |

Isomeric SMILES |

C[C@H]1[C@@]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H]([C@@H]([C@H]2O)OP(=O)([O-])[O-])[NH+]=C(N)N)O)[NH+]=C(N)N)O[C@H]3[C@H]([C@@H]([C@H]([C@@H](O3)CO)O)O)[NH2+]C)(C=O)O |

Canonical SMILES |

CC1C(C(C(O1)OC2C(C(C(C(C2O)OP(=O)([O-])[O-])[NH+]=C(N)N)O)[NH+]=C(N)N)OC3C(C(C(C(O3)CO)O)O)[NH2+]C)(C=O)O |

Origin of Product |

United States |

Biosynthesis of Streptomycin 6 Phosphate

Origin and Precursor Pathways

The carbon backbone of streptomycin (B1217042) 6-phosphate is derived entirely from glucose, which enters several branching pathways to generate the necessary building blocks. genome.jpgenome.jp The synthesis requires approximately 30 enzymatic steps, highlighting its metabolic complexity. psgcas.ac.in

The biosynthesis of all three constituent parts of streptomycin originates from D-glucose. genome.jp Specifically, glucose 6-phosphate, a central molecule in primary metabolism, is channeled into three separate routes to produce streptidine (B14820) 6-phosphate, dTDP-L-dihydrostreptose, and N-methyl-L-glucosamine. core.ac.ukpsgcas.ac.in The streptidine moiety's synthesis is initiated from glucose-6-phosphate, which is converted into the key cyclic intermediate, myo-inositol. core.ac.uk

Table 1: Precursors in Streptomycin 6-phosphate Biosynthesis

| Precursor Molecule | Role in Biosynthesis |

|---|---|

| D-Glucose | The ultimate carbon source for all three components of streptomycin. genome.jpgenome.jp |

| Glucose 6-phosphate | The direct precursor that enters the myo-inositol pathway for streptidine synthesis. core.ac.uk |

The aminocyclitol core of streptomycin, known as streptidine, is synthesized via the myo-inositol pathway. genome.jpgenome.jp Myo-inositol, a ubiquitous compound in many organisms, serves as the foundational precursor for the aminocyclitol units of several aminoglycoside antibiotics. nih.gov In the biosynthesis of streptomycin, glucose-6-phosphate is first cyclized to form myo-inositol-1-phosphate, which is then dephosphorylated to yield myo-inositol. beilstein-journals.org This cyclitol then undergoes a series of oxidation, transamination, phosphorylation, and guanidination reactions to become streptidine-6-phosphate. genome.jpnih.gov

Enzymatic Formation of Streptidine 6-phosphate

The conversion of myo-inositol into streptidine 6-phosphate involves a sequence of highly specific enzymatic modifications. This process includes oxidation, amination, phosphorylation, and two crucial transamidination steps.

A key initial step in modifying the myo-inositol ring is an oxidation reaction catalyzed by a specific dehydrogenase. nih.gov The gene strI in the streptomycin biosynthetic cluster encodes a myo-inositol dehydrogenase. researchgate.netnih.gov This enzyme, StrI, oxidizes myo-inositol to scyllo-inosose, a necessary intermediate for the subsequent amination step. nih.gov The StrI protein exhibits significant sequence similarity to the NAD(P)-binding domains of other dehydrogenases, confirming its role as an oxidoreductase in this pathway. nih.govuniprot.org

Following the initial oxidation of myo-inositol and a subsequent transamination to scyllo-inosamine, a phosphorylation event occurs. genome.jpgenome.jp This phosphorylation is critical for the subsequent attachment of guanidino groups. The enzyme responsible is an ATP:aminocyclitol kinase, which specifically phosphorylates the aminocyclitol intermediate. genome.jpresearchgate.net This kinase acts on a hydroxyl group, preparing the molecule for the first transamidination step. researchgate.net

Table 2: Key Enzymes in the Formation of Streptidine 6-phosphate

| Enzyme | Gene | Function |

|---|---|---|

| myo-Inositol Dehydrogenase | strI | Oxidizes myo-inositol to scyllo-inosose. nih.gov |

| scyllo-Inosose Aminotransferase | stsC | Transaminates scyllo-inosose to scyllo-inosamine. nih.gov |

| Aminocyclitol Kinase | - | Phosphorylates the scyllo-inosamine intermediate. genome.jpresearchgate.net |

Formation of Streptomycin 6-phosphate from Streptidine 6-phosphate

Once streptidine 6-phosphate is fully formed, it acts as the acceptor molecule for the sequential addition of the other two sugar components. This assembly process also occurs at the phosphate-ester stage. core.ac.uk The first sugar to be added is dihydrostreptose (B1196812), followed by N-methyl-L-glucosamine. core.ac.uknih.gov

The initial glycosylation is the transfer of a dihydrostreptose moiety from the nucleotide-activated donor, dTDP-L-dihydrostreptose, to streptidine 6-phosphate. nih.gov This reaction is catalyzed by the enzyme dTDP-L-dihydrostreptose: streptidine-6-phosphate dihydrostreptosyltransferase, the product of the strH gene. nih.govnih.gov The resulting compound is O-alpha-L-dihydrostreptose-(1→4)-streptidine 6-phosphate. nih.gov

Subsequently, this intermediate is further glycosylated. A cell-free extract from S. griseus can catalyze the addition of the final sugar, N-methyl-L-glucosamine, to dihydrostreptosyl streptidine 6-phosphate. nih.gov This final condensation step yields dihydrostreptomycin (B1670612) 6-phosphate, which is then oxidized to streptomycin 6-phosphate. psgcas.ac.innih.gov The final biologically active form, streptomycin, is produced only after a phosphatase, StrK, removes the phosphate (B84403) group. uniprot.orguniprot.org

Table 3: Enzymes in the Assembly of Streptomycin 6-phosphate

| Enzyme | Gene | Function |

|---|---|---|

| dTDP-L-dihydrostreptose: streptidine-6-phosphate dihydrostreptosyltransferase | strH | Attaches dihydrostreptose to streptidine 6-phosphate. nih.govnih.gov |

Glycosyltransferase Activity in Assembly (e.g., StrH)

A crucial step in the assembly of the streptomycin backbone is the condensation of streptidine-6-phosphate and dihydrostreptose, a reaction catalyzed by a glycosyltransferase. researchgate.net The gene strH, found within the streptomycin biosynthetic gene cluster, encodes a putative glycosyltransferase believed to be responsible for this first glycosylation step. researchgate.net This enzyme, a dTDP-dihydrostreptose--streptidine-6-phosphate dihydrostreptosyltransferase, facilitates the formation of a glycosidic bond between the two precursor molecules. uniprot.org The activity of such glycosyltransferases is essential for linking the different sugar-like moieties of streptomycin together. nih.gov

Streptomycin 6-kinase (EC 2.7.1.72) Catalysis

Streptomycin 6-kinase, also known as streptomycin 6-phosphotransferase, is an enzyme that plays a critical role in the final stages of streptomycin biosynthesis. nih.govexpasy.orguniprot.org This enzyme catalyzes the phosphorylation of the 6-hydroxyl group of the streptidine ring of streptomycin. nih.gov

The phosphorylation reaction catalyzed by streptomycin 6-kinase utilizes adenosine (B11128) triphosphate (ATP) as the primary phosphate donor. nih.govfrontiersin.org In this reaction, the terminal (gamma) phosphate group from an ATP molecule is transferred to the streptomycin substrate. nih.govfrontiersin.org While ATP is the preferred phosphate donor for many kinases, some aminoglycoside phosphotransferases have shown the ability to utilize other nucleoside triphosphates, such as GTP. nih.gov However, for streptomycin 6-kinase, dATP can also serve as a substitute for ATP. expasy.org The regeneration of ATP from ADP is a common strategy in enzymatic cascade reactions to drive the equilibrium towards product formation. frontiersin.org

The reaction catalyzed by streptomycin 6-kinase (EC 2.7.1.72) is as follows: ATP + streptomycin → ADP + streptomycin 6-phosphate wikipedia.org

This enzyme belongs to the transferase family, specifically phosphotransferases that transfer a phosphate group to an alcohol group acceptor. wikipedia.org The enzyme exhibits a degree of substrate flexibility, as it can also phosphorylate related compounds such as dihydrostreptomycin, streptidine, and 2-deoxystreptidine. expasy.orgenzyme-database.org This phosphorylation step is a key inactivation mechanism that confers resistance to the producing organism and is the final step before the removal of the phosphate group to yield the active streptomycin antibiotic. uniprot.orgnih.gov

Genetic Regulation of Streptomycin Biosynthesis

The production of streptomycin is a tightly controlled process, regulated by a cluster of genes and a cascade of regulatory molecules. This ensures that the antibiotic is produced at the appropriate time in the bacterial life cycle.

Organization and Function of the str Gene Cluster

The genes responsible for streptomycin biosynthesis, resistance, and regulation are organized into a single cluster in Streptomyces griseus. nih.govasm.org This str gene cluster contains over 25 genes that encode the enzymes for the biosynthetic pathway, regulatory proteins, and transport functions. nih.govasm.org The clustering of these genes allows for their coordinated expression. The genes within the cluster are organized into several transcriptional units, including those for the biosynthesis of the three main components of streptomycin. nih.govnih.gov For instance, genes like strD, strE, strL, and strM are involved in the synthesis of the streptose (B1236354) moiety. nih.gov

Transcriptional and Post-Transcriptional Regulatory Mechanisms (e.g., strR gene, A-factor)

The regulation of the str gene cluster is complex, involving a pathway-specific transcriptional activator, StrR, and a small signaling molecule called A-factor. nih.govnih.govasm.org

The strR gene encodes the StrR protein, which acts as a DNA-binding activator. nih.govsci-hub.se StrR binds to multiple specific recognition sites within the str gene cluster, thereby activating the transcription of the streptomycin biosynthetic genes, including strB1. nih.govsci-hub.se The expression of nine transcriptional units within the cluster has been shown to be dependent on StrR. nih.govasm.org

A-factor (2-isocapryloyl-3R-hydroxymethyl-γ-butyrolactone) is a microbial hormone that triggers streptomycin production at very low concentrations. asm.orgnih.govasm.org The regulatory cascade is initiated when A-factor binds to a receptor protein, ArpA. wiley.comnih.gov This binding event releases the repression of another gene, adpA. nih.govnih.gov The AdpA protein then acts as a transcriptional activator for strR. nih.govasm.orgwiley.com By inducing the transcription of strR, A-factor ultimately switches on the entire streptomycin biosynthetic pathway. nih.govasm.org This intricate regulatory network ensures that streptomycin production is tightly linked to the physiological state of the cell. nih.gov

| Regulatory Element | Function |

| str gene cluster | Contains genes for streptomycin biosynthesis, resistance, and transport. nih.govasm.org |

| strR gene | Encodes the StrR protein, a pathway-specific transcriptional activator. nih.govnih.gov |

| A-factor | A signaling molecule that initiates the regulatory cascade for streptomycin production. asm.orgasm.org |

| ArpA | A receptor protein that binds A-factor, leading to the derepression of adpA. wiley.comnih.gov |

| AdpA | A transcriptional activator that induces the expression of strR. nih.govasm.orgwiley.com |

Influence of Phosphate Metabolism on Secondary Metabolite Production

The biosynthesis of secondary metabolites, including antibiotics like streptomycin, in Streptomyces is intricately linked to the availability of essential nutrients such as carbon, nitrogen, and phosphate. mdpi.comnih.gov Phosphate, in particular, exerts a significant regulatory influence, often acting as a repressor of secondary metabolism when present in high concentrations. researchgate.netnih.gov This phenomenon, known as phosphate control, is a crucial factor governing the production of streptomycin.

The primary mechanism for phosphate sensing and regulation in Streptomyces is the two-component system (TCS) PhoR-PhoP. mdpi.compnas.org This system consists of a membrane-bound sensor kinase, PhoR, and a cytoplasmic response regulator, PhoP. pnas.org Under phosphate-limiting conditions, PhoR autophosphorylates and subsequently transfers the phosphate group to PhoP. mdpi.com The phosphorylated PhoP (PhoP-P) then acts as a transcriptional regulator, binding to specific DNA sequences known as PHO boxes in the promoter regions of target genes. nih.govresearchgate.net

The PhoR-PhoP system controls both primary and secondary metabolism. pnas.org In response to phosphate starvation, it upregulates genes involved in phosphate scavenging and uptake. nih.gov Conversely, it has been shown to influence the expression of genes within antibiotic biosynthetic clusters. nih.gov In Streptomyces lividans, deletion of the phoP or phoR-phoP genes led to a significant increase in the production of the antibiotics actinorhodin (B73869) and undecylprodigiosin, demonstrating the repressive role of this system under phosphate-sufficient conditions. pnas.org While the direct control of the streptomycin (str) gene cluster by PhoP is a subject of ongoing research, the general principle of phosphate repression of secondary metabolism is well-established. nih.govnih.gov

High concentrations of inorganic phosphate have been observed to decrease streptomycin titers in cultures of S. griseus. researchgate.net This effect is believed to be mediated at the transcriptional level, influencing the expression of the biosynthetic and regulatory genes required for streptomycin production. nih.gov The transition from primary growth (trophophase) to secondary metabolite production (idiophase) in Streptomyces is often triggered by nutrient limitation, including phosphate depletion. mdpi.com Therefore, maintaining low phosphate levels is a common strategy to enhance antibiotic yields in industrial fermentation processes. oup.com

Interactive Table: Effect of Phosphate on Secondary Metabolite Production in Streptomyces Species

| Streptomyces Species | Secondary Metabolite(s) | Effect of High Phosphate | Regulatory System Implicated |

| S. lividans | Actinorhodin, Undecylprodigiosin | Repression | PhoR-PhoP |

| S. coelicolor | Actinorhodin, Undecylprodigiosin | Repression | PhoR-PhoP |

| S. griseus | Streptomycin, Candicidin | Repression | PhoR-PhoP (inferred for streptomycin) |

| S. natalensis | Pimaricin | Repression | PhoR-PhoP |

| S. avermitilis | Avermectin | Repression | PhoR-PhoP |

Enzymatic Transformations and Metabolic Fates of Streptomycin 6 Phosphate

Dephosphorylation of Streptomycin (B1217042) 6-phosphate

The final and crucial step in the biosynthesis of streptomycin is the removal of the phosphate (B84403) group from Streptomycin 6-phosphate. uniprot.org This reaction is catalyzed by a specific phosphatase, yielding the active antibiotic.

Streptomycin 6-phosphate Phosphatase (EC 3.1.3.39) Activity

Streptomycin 6-phosphate phosphatase, also known as streptomycin-6-P phosphohydrolase, is the enzyme responsible for the dephosphorylation of Streptomycin 6-phosphate. wikipedia.org This enzyme belongs to the hydrolase family, specifically those that act on phosphoric monoester bonds. wikipedia.org The catalytic reaction involves the hydrolysis of the phosphate ester bond, releasing streptomycin and inorganic phosphate. wikipedia.org

Streptomycin 6-phosphate phosphatase exhibits a notable degree of specificity. It efficiently cleaves the phosphate group from Streptomycin 6-phosphate. uniprot.org Research has shown that this enzyme also acts on other related phosphorylated compounds, albeit with varying efficiency. For instance, it can dephosphorylate dihydrostreptomycin (B1670612) 3'alpha,6-bisphosphate and streptidine (B14820) 6-phosphate. genome.jp Furthermore, it has been observed to slowly cleave streptomycin-3''-phosphate. uniprot.orgexpasy.orgembl.de This phosphatase activity is crucial for the final step in the production of active streptomycin.

The enzyme's specificity extends to its phosphotransferase activity, where it preferentially esterifies hydroxyl groups that are ortho to amino groups on aminocyclitol acceptors. researchgate.netcapes.gov.br This is in contrast to ATP:aminocyclitol kinases which phosphorylate hydroxyl groups para to amino groups. researchgate.net

The dephosphorylation of Streptomycin 6-phosphate is the terminal step in the streptomycin biosynthetic pathway, converting the inactive phosphorylated precursor into the biologically active antibiotic. uniprot.org The presence and activity of Streptomycin 6-phosphate phosphatase are therefore essential for the producing organism, Streptomyces griseus, to synthesize functional streptomycin. uniprot.orgkegg.jp The accumulation of phosphorylated streptomycin has been observed in culture broths under certain conditions, highlighting the importance of this final enzymatic step. researchgate.net The enzyme ensures that the final product released by the cell is the active form of the antibiotic. uniprot.org

Streptomycin 6-phosphate phosphatase (StrK) is a metalloenzyme, containing zinc and magnesium ions, and is highly related to alkaline phosphatases (ALP). expasy.org A key feature of its catalytic mechanism is the involvement of a serine residue in the active site. expasy.org Studies have revealed that S. griseus produces at least two distinct alkaline phosphatases. tandfonline.com One is the specific Streptomycin 6-phosphate phosphatase (referred to as H enzyme in some literature), and the other is a more general alkaline phosphatase. tandfonline.com

These two enzymes can be separated and distinguished based on their substrate specificity and stability. The specific phosphatase shows high activity towards phosphorylated streptomycin and lower activity towards a general substrate like p-nitrophenylphosphate. tandfonline.com In contrast, the ordinary alkaline phosphatase has very low activity against phosphorylated streptomycin but high activity against p-nitrophenylphosphate. tandfonline.com The specific Streptomycin 6-phosphate phosphatase is also more heat-stable than the ordinary alkaline phosphatase. tandfonline.com

| Property | Streptomycin 6-phosphate Phosphatase | Ordinary Alkaline Phosphatase |

| Primary Substrate | Streptomycin 6-phosphate | p-Nitrophenylphosphate |

| Relative Activity on Streptomycin 6-phosphate | High | Very Low |

| Relative Activity on p-Nitrophenylphosphate | Some | High |

| Heat Stability | Stable below 50°C | Inactivated above 35°C |

Role as an Intermediate in Dihydrostreptomycin 6-phosphate Formation

Streptomycin 6-phosphate is not only a direct precursor to streptomycin but also plays a role in the biosynthesis of the related compound, dihydrostreptomycin. Dihydrostreptomycin is often the primary product in streptomycin biosynthesis. core.ac.uk Evidence suggests that the biosynthesis of dihydrostreptomycin proceeds through phosphorylated intermediates. researchgate.netcore.ac.uk

Specifically, O-alpha-L-dihydrostreptose (1→4) streptidine 6-phosphate serves as an intermediate in the formation of dihydrostreptomycin 6-phosphate. nih.gov This reaction is catalyzed by enzymes present in cell-free extracts of S. griseus. nih.gov While the direct conversion of Streptomycin 6-phosphate to dihydrostreptomycin 6-phosphate is not explicitly detailed, the pathways are clearly interconnected through shared phosphorylated intermediates and enzymatic machinery. The phosphorylation of the dihydrostreptobiosamine moiety of dihydrostreptomycin-(streptidino)phosphate further underscores the importance of phosphorylated intermediates in this biosynthetic pathway. researchgate.net

Molecular Mechanisms of Streptomycin 6 Phosphate in Aminoglycoside Resistance

Aminoglycoside Phosphotransferases (APH(6)) Family

The Aminoglycoside Phosphotransferases (APH(6)) are a family of enzymes that confer resistance to streptomycin (B1217042) by chemically modifying the antibiotic molecule. mcmaster.ca These enzymes belong to a larger class of aminoglycoside-modifying enzymes (AMEs) that includes acetyltransferases and nucleotidyltransferases. nih.gov The APH family is categorized based on the specific site on the aminoglycoside where phosphorylation occurs. cellmolbiol.org The APH(6) class specifically targets the 6-hydroxyl group on the streptidine (B14820) ring of streptomycin. cellmolbiol.orgresearchgate.net This family includes four recognized members: APH(6)-Ia, APH(6)-Ib, APH(6)-Ic, and APH(6)-Id. cellmolbiol.orgresearchgate.net

The fundamental mechanism of action for APH(6) enzymes is the inactivation of streptomycin through a phosphorylation reaction. nih.govresearchgate.net This process involves the transfer of the terminal (gamma) phosphate (B84403) group from a donor molecule, typically adenosine (B11128) triphosphate (ATP), to the streptomycin molecule. researchgate.netfrontiersin.org The products of this reaction are Streptomycin 6-phosphate, adenosine diphosphate (B83284) (ADP), and a hydrogen ion. nih.gov By covalently attaching a phosphate group, the enzyme sterically hinders the antibiotic's ability to bind to its ribosomal target, thereby neutralizing its antibacterial effect. nih.govnih.gov

The streptomycin-producing soil bacterium, Streptomyces griseus, possesses an intrinsic resistance mechanism to avoid self-toxicity. nih.govresearchgate.net This protection is conferred by the enzyme APH(6)-Ia, encoded by the aph(6)-Ia gene (also known as aphD or strA). cellmolbiol.orgmcmaster.ca The gene for APH(6)-Ia is notably located within the streptomycin biosynthetic gene cluster, indicating its integral role in the organism's production of the antibiotic. cellmolbiol.orgresearchgate.netimrpress.com The native enzyme has been isolated from S. griseus, purified, and characterized. cellmolbiol.orgnih.gov Additionally, the recombinant APH(6)-Ia protein has been successfully expressed in Escherichia coli for further study. nih.gov This enzyme has a molecular weight of approximately 34.5 kDa. cellmolbiol.org Research confirms that APH(6)-Ia specifically phosphorylates the 6-hydroxyl group of the streptidine ring of streptomycin. nih.govresearchgate.net In some A-factor-negative mutants of S. griseus, the synthesis of this enzyme and the resulting resistance are dependent on the presence of A-factor, a microbial hormone that regulates streptomycin biosynthesis and resistance. nih.gov

APH(6)-Id, also known as StrB, is a key enzyme responsible for streptomycin resistance in a wide range of clinically relevant bacteria, including plant, animal, and human pathogens. cellmolbiol.orgnih.govresearchgate.net The gene encoding this enzyme, aph(6)-Id (or strB), is frequently found on mobile genetic elements, which facilitates its spread. cellmolbiol.orgoup.com It is often linked with another resistance gene, strA, which encodes an APH(3”)-Ib phosphotransferase. cellmolbiol.orgnih.govnih.gov This strA-strB gene cassette is found on transposons like Tn5393 and broad-host-range plasmids such as RSF1010, underscoring its wide distribution. nih.govoup.comuoa.gr

The APH(6)-Id enzyme has been cloned, purified, and extensively characterized. nih.gov It functions as a monomer with a molecular mass of approximately 31.4 kDa. nih.govresearchgate.net Expression of APH(6)-Id in a susceptible host like E. coli confers significant resistance to streptomycin. nih.govresearchgate.net In one study, the expression of the recombinant enzyme increased the minimum inhibitory concentration (MIC) of streptomycin by up to 70-fold in broth dilution experiments. nih.govresearchgate.net While APH(6)-Id alone provides resistance, high-level resistance is often achieved when it is co-expressed with its partner gene, strA (aph(3”)-Ib). cellmolbiol.org

| Strain/Condition | Streptomycin MIC (μg/ml) | Fold Increase in Resistance |

|---|---|---|

| Control (No APH(6)-Id expression) | 3 | - |

| Induced APH(6)-Id expression | 200 | ~67 |

Data derived from broth dilution experiments expressing APH(6)-Id in E. coli. nih.gov

Steady-state kinetic analysis of purified APH(6)-Id has provided insights into its efficiency.

| Parameter | Value |

|---|---|

| Km (streptomycin) | 0.38 ± 0.13 mM |

| Km (ATP) | 1.03 ± 0.1 mM |

| Vmax | 3.2 ± 1.1 μmol/min/mg |

| kcat | 1.7 ± 0.6 s-1 |

Kinetic values determined for the purified recombinant APH(6)-Id enzyme. nih.govresearchgate.net

A defining characteristic of the APH(6) enzyme family is its strict regiospecificity. These enzymes exclusively catalyze the transfer of a phosphate group from ATP to the hydroxyl (-OH) group at the 6-position of the streptidine ring of streptomycin. cellmolbiol.orgresearchgate.netnih.gov The three-ring structure of streptomycin consists of a streptidine ring, a streptose (B1236354) ring, and an N-methyl-L-glucosamine ring. nih.gov While other phosphotransferases can modify streptomycin at different positions (such as the 3"-hydroxyl group), the APH(6) enzymes are specific for the C6-OH of the streptidine moiety. nih.govtandfonline.com This precise modification results in the formation of streptomycin 6-phosphate, the inactivated form of the antibiotic. cellmolbiol.orgtandfonline.com

Consequences of Phosphorylation on Ribosomal Binding and Antibiotic Activity

Streptomycin exerts its antibiotic effect by binding to the 30S subunit of the bacterial ribosome, specifically to the 16S rRNA near the A-site. frontiersin.orgnih.gov This binding disrupts the fidelity of protein synthesis, leading to mistranslation of mRNA and the production of nonfunctional or toxic proteins, which ultimately results in bacterial cell death. nih.govresearchgate.net

The enzymatic addition of a bulky, negatively charged phosphate group at the 6-position of the streptidine ring fundamentally alters the structure of the streptomycin molecule. This modification is the direct cause of the antibiotic's inactivation. nih.govresearchgate.net The resulting compound, Streptomycin 6-phosphate, has a significantly decreased affinity for its ribosomal target. nih.gov The steric hindrance and altered electrostatic profile caused by the phosphate group prevent the antibiotic from docking correctly into its binding pocket on the 16S rRNA. nih.govnih.gov Consequently, the modified antibiotic can no longer effectively interfere with the translational process, and the bacterium becomes resistant to its effects. frontiersin.orgnih.gov

Genetic Basis of APH(6)-Mediated Resistance

The genetic determinants for APH(6)-mediated resistance are found in both antibiotic-producing organisms and pathogenic bacteria, though their genetic contexts differ. In the producer Streptomyces griseus, the gene aph(6)-Ia is a chromosomal gene located within the streptomycin biosynthesis gene cluster, serving as a self-preservation mechanism. cellmolbiol.orgresearchgate.netimrpress.com

In pathogenic bacteria, APH(6)-mediated resistance is primarily an acquired trait. The genes, particularly aph(6)-Id (strB), are typically located on mobile genetic elements such as plasmids and transposons. cellmolbiol.orgoup.comuoa.gr The gene is very often found as part of the strA-strB cassette, which can be located on the broad-host-range plasmid RSF1010 or integrated into transposons like Tn5393. nih.govoup.com The presence of these resistance genes on conjugative plasmids and transposons is crucial for their dissemination among diverse bacterial populations through horizontal gene transfer. cellmolbiol.orgoup.com This mobility explains the wide distribution of APH(6)-mediated streptomycin resistance in various clinical, veterinary, and environmental isolates. nih.govuoa.grnih.gov

Genes Encoding APH(6) Enzymes (aph(6)-Ia, aph(6)-Id / strB)

Resistance to streptomycin is often mediated by aminoglycoside phosphotransferases (APHs), which inactivate the antibiotic through phosphorylation. cellmolbiol.orgnih.gov Specifically, the APH(6) class of enzymes catalyzes the transfer of a phosphate group from ATP to the 6-hydroxyl group of the streptidine ring of streptomycin, producing streptomycin 6-phosphate. cellmolbiol.orgnih.gov This modification prevents the antibiotic from binding to its ribosomal target. asm.orgasm.org

Two key genes encoding these APH(6) enzymes are aph(6)-Ia and aph(6)-Id (also known as strB). cellmolbiol.orgresearchgate.net The aph(6)-Ia gene is found within the streptomycin biosynthetic gene cluster of the producing organism, the soil bacterium Streptomyces griseus. cellmolbiol.orgnih.gov This gene, also referred to as aphD or strA in some literature, confers resistance to streptomycin and directs the expression of the APH(6)-Ia enzyme. cellmolbiol.orgresearchgate.net

The aph(6)-Id gene, or strB, is frequently found in a variety of pathogenic bacteria, including those affecting plants, animals, and humans. cellmolbiol.orgresearchgate.net It is often linked with another streptomycin resistance gene, strA (which encodes an APH(3'')-Ib phosphotransferase), forming the strA-strB gene pair. cellmolbiol.orgppjonline.org This gene pair is commonly located on mobile genetic elements like plasmids and transposons, facilitating its dissemination among different bacterial species. cellmolbiol.orgkoreascience.kr For instance, the strA-strB genes have been identified on transposon Tn5393 in Erwinia amylovora and on the broad-host-range plasmid RSF1010. cellmolbiol.orgnih.gov While strB alone can confer some level of resistance, its co-expression with strA typically results in high-level resistance to streptomycin. cellmolbiol.orgasm.org The APH(6)-Id enzyme encoded by strB has a molecular weight of approximately 28 kDa. cellmolbiol.org There is a notable amino acid sequence similarity of 47% between the APH(6)-Id and APH(6)-Ia proteins. cellmolbiol.org

Table 1: Genes Encoding APH(6) Enzymes and their Characteristics

| Gene | Also Known As | Encoded Enzyme | Typical Location | Associated Genetic Elements |

|---|---|---|---|---|

| aph(6)-Ia | aphD, strA | APH(6)-Ia | Streptomyces griseus | Streptomycin biosynthetic gene cluster |

| aph(6)-Id | strB | APH(6)-Id | Various pathogenic bacteria | Plasmids (e.g., RSF1010), Transposons (e.g., Tn5393) |

Expression and Regulation of Resistance Determinants

The expression of aminoglycoside resistance genes is a critical factor in the level of antibiotic resistance observed in bacteria. The regulation of these genes can occur through various mechanisms. In the case of the strA-strB operon, the two genes are typically co-transcribed, suggesting a coordinated expression. asm.org The presence of these genes on mobile elements like integrons can also influence their expression. Integrons are genetic platforms that can capture and express gene cassettes, including those conferring antibiotic resistance. oup.comresearchgate.net The expression of genes within integrons is often driven by a promoter located in the integron's integrase gene. tandfonline.com

Some studies have proposed that the expression of certain aminoglycoside resistance genes might be controlled by a riboswitch mechanism. oup.comtandfonline.com A riboswitch is a regulatory segment of a messenger RNA molecule that binds a small molecule, resulting in a change in the production of the proteins encoded by that mRNA. However, more recent research has contested the role of riboswitches in controlling the expression of aminoglycoside resistance genes located within integrons. oup.comresearchgate.netnih.gov These studies found no significant induction of gene expression in the presence of aminoglycosides, suggesting that other regulatory mechanisms are at play. oup.comresearchgate.netnih.gov Instead, some mild increases in expression were observed in the presence of unrelated antibiotics, likely due to pleiotropic effects. oup.comresearchgate.net

In the streptomycin-producing organism Streptomyces griseus, the expression of the aph(6)-Ia gene is co-regulated with the genes responsible for streptomycin biosynthesis. This ensures that the organism is protected from the antibiotic it produces. frontiersin.org

Comparative Analysis with Other Aminoglycoside Resistance Mechanisms

The enzymatic inactivation of streptomycin by APH(6) enzymes is just one of several strategies that bacteria employ to resist aminoglycosides. A comparative analysis with other mechanisms provides a broader understanding of the landscape of aminoglycoside resistance.

Distinction from Ribosomal Target Site Mutations (e.g., rpsL, rrs)

A fundamentally different mechanism of resistance involves alterations to the antibiotic's target site, the bacterial ribosome. nih.gov Mutations in the genes encoding ribosomal components can prevent streptomycin from binding, thereby rendering the antibiotic ineffective. nih.gov

The primary targets for such mutations are the rpsL gene, which encodes the ribosomal protein S12, and the rrs gene, which encodes the 16S rRNA. asm.orgnih.govnih.gov Mutations in rpsL are a common cause of high-level streptomycin resistance, particularly in Mycobacterium tuberculosis. nih.govnih.gov Similarly, mutations within the rrs gene can also confer resistance. nih.govresearchgate.net

Unlike enzymatic inactivation, which chemically modifies the antibiotic, target site mutations alter the cellular machinery that the antibiotic acts upon. While both mechanisms lead to streptomycin resistance, they are genetically and biochemically distinct. The acquisition of APH-encoding genes often occurs through horizontal gene transfer, allowing for rapid dissemination of resistance among bacterial populations. cellmolbiol.org In contrast, ribosomal mutations arise spontaneously within a bacterial genome.

Table 2: Comparison of Resistance Mechanisms

| Mechanism | Genetic Basis | Mode of Action | Dissemination |

|---|---|---|---|

| Enzymatic Inactivation (APH(6)) | aph(6)-Ia, aph(6)-Id (strB) | Phosphorylation of streptomycin | Horizontal gene transfer (plasmids, transposons) |

| Ribosomal Target Site Mutation | rpsL, rrs | Alteration of the streptomycin binding site on the ribosome | Vertical gene transfer (spontaneous mutation) |

Interplay with Other Aminoglycoside Modifying Enzymes (e.g., APH(3''), ANT)

Bacteria frequently harbor multiple aminoglycoside modifying enzymes (AMEs), leading to complex resistance profiles. oup.commdpi.com These enzymes are broadly classified into three families: aminoglycoside phosphotransferases (APHs), aminoglycoside nucleotidyltransferases (ANTs), and aminoglycoside acetyltransferases (AACs). cabidigitallibrary.orgresearchgate.net Each family targets different sites on the aminoglycoside molecule.

The APH(6) enzymes discussed here often coexist with other AMEs. As mentioned, the aph(6)-Id (strB) gene is frequently found alongside the strA gene, which encodes an APH(3'')-Ib enzyme. cellmolbiol.orgplos.org This APH(3'') enzyme phosphorylates streptomycin at a different position, the 3''-hydroxyl group. asm.org The simultaneous action of both APH(6)-Id and APH(3'')-Ib is thought to provide a more robust resistance to streptomycin than either enzyme alone. asm.org

Furthermore, bacteria can carry genes for ANT enzymes, which inactivate aminoglycosides by transferring an adenyl group. For example, some bifunctional enzymes combine the activities of different AME families. actanaturae.ru The ANT(3″)-Ii/AAC(6′)-IId enzyme, for instance, possesses both nucleotidyltransferase activity against streptomycin and spectinomycin (B156147) and broad-spectrum acetyltransferase activity. actanaturae.ru The presence of multiple AMEs, often with overlapping substrate specificities, can confer resistance to a wide range of aminoglycoside antibiotics, posing a significant challenge to clinical therapy. nih.govmdpi.com The co-occurrence of these resistance genes is often facilitated by their location on the same mobile genetic elements. cabidigitallibrary.org

Structural and Molecular Characterization of Enzymes Interacting with Streptomycin 6 Phosphate

Structural Studies of Aminoglycoside Phosphotransferases (APH(6))

Aminoglycoside phosphotransferases (APHs) are a family of enzymes that confer antibiotic resistance by catalyzing the transfer of a phosphate (B84403) group from a nucleotide triphosphate (typically ATP) to an aminoglycoside antibiotic. nih.govimrpress.com The APH(6) subclass specifically targets the 6-hydroxyl group of streptomycin (B1217042). cellmolbiol.orgmcmaster.ca

Understanding the quaternary structure, or oligomeric state, of an enzyme is fundamental to comprehending its function. Research on APH(6) enzymes has shown that they are functionally active as monomers.

Detailed studies on the recombinant APH(6)-Id protein, an enzyme that inactivates streptomycin, have been conducted to determine its oligomeric state. nih.gov Using size-exclusion chromatography, the molecular mass of APH(6)-Id was determined to be approximately 31.4 ± 1.3 kDa. researchgate.netresearchgate.net This experimental molecular weight corresponds closely to the calculated mass from its amino acid sequence, providing strong evidence that APH(6)-Id functions as a monomer in solution. nih.govresearchgate.netresearchgate.net Similarly, Streptomycin 6-kinase purified from the streptomycin-producing organism Streptomyces griseus was also found to be a monomeric enzyme, with a molecular weight estimated between 36,000 and 38,000 Da. microbiologyresearch.org

| Enzyme | Organism | Method | Determined Molecular Weight (kDa) | Conclusion | Reference |

| APH(6)-Id | Recombinant in E. coli | Size-Exclusion Chromatography | 31.4 ± 1.3 | Monomer | researchgate.net, researchgate.net |

| Streptomycin 6-kinase | Streptomyces griseus | SDS-PAGE, Gel Filtration | 36 - 38 | Monomer | microbiologyresearch.org |

The catalytic activity of APH enzymes resides in a well-defined active site. Structural studies reveal that APH enzymes possess a bilobal structure, comprising an N-terminal lobe and a C-terminal lobe, a fold characteristic of the protein kinase superfamily. frontiersin.orgnih.gov The active site is strategically located in the cleft between these two lobes. nih.govresearchgate.net

This active site can be conceptually divided into four subsites: a nucleoside pocket, a triphosphate pocket, a catalytic pocket, and a specificity pocket that accommodates the aminoglycoside substrate. frontiersin.org The architecture of the N-terminal lobe and the "core" subdomain of the C-terminal lobe are well-conserved across APHs and are primarily involved in ATP binding and catalysis. frontiersin.org In contrast, the "helical" subdomain of the C-terminal lobe is more variable and dictates the specificity for the particular aminoglycoside substrate. frontiersin.org

Several key residues are critical for catalysis. A highly conserved lysine (B10760008) residue, part of a salt bridge with a conserved glutamate, is essential for positioning the triphosphate of ATP for the phosphoryl transfer reaction. nih.gov Another crucial component is a highly conserved aspartic acid residue located within a signature GxIDxG motif in an activation loop; this residue is vital for coordinating magnesium ions and participating in catalysis. nih.gov In the specific enzyme Streptomycin 6-kinase from Streptomyces glaucescens, the residue at position 201 is predicted to function as the proton acceptor in the catalytic mechanism. uniprot.org

APH(6) enzymes are bisubstrate enzymes, requiring both the streptomycin substrate and a nucleotide triphosphate cofactor, usually ATP, for their function. nih.gov The binding of these molecules occurs in distinct but cooperative domains.

The binding of ATP occurs within the cleft between the N- and C-terminal lobes. frontiersin.org Studies have shown that ATP has a very low affinity for the enzyme in the absence of divalent cations. citius.technology The presence of a divalent cation, most commonly magnesium (Mg2+), is crucial, as it significantly increases the affinity for ATP, indicating that the enzyme binds the nucleotide as a Mg2+-ATP complex. citius.technology Typically, two Mg2+ ions are involved in coordinating the triphosphate moiety of ATP, bridging it to conserved aspartate residues within the active site and stabilizing the negative charges of the phosphate groups. nih.gov While Mg2+ is the most common cofactor, other divalent cations like manganese (Mn2+) can sometimes substitute. Zinc (Zn2+) is not typically cited as a primary cofactor for this specific reaction.

The aminoglycoside substrate, streptomycin, binds in a pocket located primarily on the C-terminal lobe. frontiersin.orgigi-global.com This binding site is a negatively charged cleft that complements the positively charged nature of aminoglycosides. igi-global.com The binding of both the Mg2+-ATP complex and the streptomycin substrate induces conformational changes in the enzyme, bringing the substrates into the correct orientation for the phosphoryl transfer to occur.

Structural Aspects of Streptomycin 6-kinase and Streptomycin 6-phosphate Phosphatase

The phosphorylation and dephosphorylation of streptomycin are critical steps in both resistance mechanisms and the biosynthesis pathway of the antibiotic. These reactions are catalyzed by Streptomycin 6-kinase and Streptomycin 6-phosphate phosphatase, respectively.

Streptomycin 6-kinase (EC 2.7.1.72) , also known as APH(6), catalyzes the ATP-dependent phosphorylation of the 6-hydroxyl group on the streptidine (B14820) ring of streptomycin. researchgate.netuniprot.org This enzyme, found in both streptomycin-producing bacteria like Streptomyces griseus and in resistant clinical isolates, belongs to the protein kinase-like (PK-like) structural superfamily. microbiologyresearch.orguniprot.org While high-resolution crystal structures are not available for all variants, computational models, such as those from AlphaFold for the enzyme from Streptomyces glaucescens, provide valuable insight into its three-dimensional structure. uniprot.org Kinetic studies of the enzyme from S. griseus have determined the Michaelis constant (Km) values for its substrates to be 3.5 mM for streptomycin and 0.4 mM for ATP. microbiologyresearch.org

Streptomycin 6-phosphate phosphatase (EC 3.1.3.x) is a hydrolase that removes the phosphate group from Streptomycin 6-phosphate. wikipedia.org This enzyme is a key part of the streptomycin biosynthesis pathway in producer organisms like S. griseus. wikipedia.orguniprot.org It belongs to the family of alkaline phosphatases. uniprot.orgu-tokyo.ac.jp Structural predictions indicate it has a homodimeric interface and contains conserved functional sites for substrate binding and metal ion coordination, which are characteristic of this enzyme family. u-tokyo.ac.jp Specifically, it cleaves the phosphate from streptomycin-6-phosphate and is also capable of acting more slowly on streptomycin-3''-phosphate. uniprot.org

| Enzyme | EC Number | Family | Function | Organism Example | Reference |

| Streptomycin 6-kinase | 2.7.1.72 | Protein Kinase-like (PK-like) | Phosphorylates streptomycin | Streptomyces glaucescens, S. griseus | uniprot.org, microbiologyresearch.org |

| Streptomycin 6-phosphate phosphatase | 3.1.3.x | Alkaline Phosphatase | Dephosphorylates streptomycin-6-phosphate | Streptomyces griseus | wikipedia.org, uniprot.org |

Protein-Ligand Interactions within Ribosomal Context (indirectly related, through streptomycin binding)

The phosphorylation of streptomycin to Streptomycin 6-phosphate is biologically significant because it prevents the antibiotic from binding to its target, the bacterial ribosome. Therefore, understanding the interaction of the parent compound, streptomycin, with the ribosome provides the essential context for the function of APH(6) enzymes.

Streptomycin targets the 30S subunit of the bacterial ribosome. bnl.govrcsb.org The binding site is a specific pocket formed by components of the 16S ribosomal RNA (rRNA) and the ribosomal protein S12. researchgate.netnih.gov X-ray crystallography and cryo-electron microscopy have revealed the precise nature of these interactions. Streptomycin forms a network of hydrogen bonds and salt bridges with the phosphate backbone of the 16S rRNA at multiple helices, including H18, H27, and H44. researchgate.netnih.gov Key nucleotide residues involved in this binding include C526, G527, A914, C1490, and G1491. rcsb.orgnih.gov Additionally, specific lysine residues (K42 and K87) of the ribosomal protein S12 make contact with the bound drug. rcsb.orgnih.gov

This intricate binding induces significant conformational changes in the 30S subunit, distorting the structure of the A-site, which is the decoding center of the ribosome. bnl.gov This distortion interferes with the fidelity of protein synthesis, causing misreading of the messenger RNA (mRNA) codons and ultimately leading to bacterial cell death. bnl.govrcsb.org The binding pocket also involves coordinated water molecules and a magnesium ion, which help to mediate and stabilize the interaction between streptomycin and the ribosome. nih.gov The addition of a bulky, negatively charged phosphate group at the 6-position of streptomycin sterically and electrostatically hinders its ability to fit into this precisely shaped binding pocket, thus rendering the antibiotic inactive.

Microbial Context and Evolutionary Aspects of Streptomycin 6 Phosphate

Self-Resistance Mechanisms in Antibiotic-Producing Organisms (e.g., Streptomyces griseus)

The production of potent antibiotics like streptomycin (B1217042) by organisms such as Streptomyces griseus necessitates a robust self-protection mechanism to avoid suicide. The primary strategy employed by S. griseus involves the enzymatic modification of the streptomycin molecule into an inactive form, Streptomycin 6-phosphate. frontiersin.org This process is a critical aspect of the organism's survival and is directly linked to the antibiotic's biosynthetic pathway. frontiersin.org

At the heart of this resistance mechanism is the enzyme Streptomycin 6-phosphotransferase, also known as APH(6)-Ia or StrA. frontiersin.orguniprot.orgcellmolbiol.org This enzyme catalyzes the transfer of a phosphate (B84403) group from a donor molecule, typically ATP, to the 6-hydroxyl group on the streptidine (B14820) ring of streptomycin. cellmolbiol.orgresearchgate.net The resulting phosphorylated compound, Streptomycin 6-phosphate, is biologically inactive because it is unable to bind to its target, the 30S subunit of the prokaryotic ribosome. frontiersin.org This prevents the disruption of protein synthesis within the producing S. griseus cell. frontiersin.org

The gene encoding this phosphotransferase (strA) is an integral part of the streptomycin biosynthetic gene cluster. frontiersin.orgcellmolbiol.orgresearchgate.net Its expression is co-regulated with the other genes involved in producing the antibiotic, ensuring that the resistance mechanism is active when the antibiotic is being synthesized. frontiersin.org This tight regulation prevents the accumulation of toxic, active streptomycin within the cell. The inactive Streptomycin 6-phosphate acts as a precursor that is only activated upon being exported from the cell and dephosphorylated by an extracellular phosphatase, allowing it to target competing microbes in the environment. frontiersin.org

In addition to the primary APH(6) enzyme, S. griseus also possesses a second resistance gene, aphE, which codes for a streptomycin-3"-phosphotransferase. nih.gov This enzyme phosphorylates streptomycin at a different position, providing another layer of self-resistance. nih.gov The presence of multiple, specific phosphotransferases highlights the sophisticated and essential nature of this self-protection strategy.

Table 1: Key Enzymes in S. griseus Self-Resistance

| Enzyme Name | Gene | Function | Resulting Compound |

| Streptomycin 6-phosphotransferase | strA (also aphD) | Transfers a phosphate group to the 6-hydroxyl position of the streptidine ring. frontiersin.orgnih.gov | Streptomycin 6-phosphate |

| Streptomycin 3"-phosphotransferase | aphE | Transfers a phosphate group to the 3"-hydroxyl position of the N-methyl-L-glucosamine ring. nih.gov | Streptomycin 3"-phosphate |

Horizontal Gene Transfer and Dissemination of Biosynthetic and Resistance Genes

The genes responsible for both the synthesis of streptomycin and the resistance to it are typically found clustered together on the chromosome of Streptomyces griseus. nih.govasm.org This co-localization is a common feature for antibiotic production and facilitates the transfer of the complete functional unit—both the weapon and the shield—to other bacteria. nih.govnih.gov The primary mechanism for the dissemination of these gene clusters is horizontal gene transfer (HGT), a process that allows bacteria to acquire genetic material from organisms other than their direct ancestors. nih.govfrontiersin.org

Mobile genetic elements (MGEs), such as plasmids and transposons, are the principal vehicles for HGT. nih.govroyalsocietypublishing.org These elements can capture and move entire gene clusters between different bacterial cells, strains, and even species. frontiersin.orgnih.gov For instance, the linked streptomycin resistance genes strA and strB (encoding different phosphotransferases) have been found on plasmids in a wide range of bacteria isolated from clinical, animal, and plant environments. oup.com The presence of these genes on MGEs like the broad-host-range plasmid RSF1010 and the transposon Tn5393 has significantly contributed to their global spread. oup.com

Studies have provided direct evidence for the transfer of the streptomycin biosynthesis and resistance gene cluster among different Streptomyces species found in soil. asm.orgresearchgate.net Analysis of phylogenetically diverse streptomycetes has shown that some strains possess genes, such as strA, that are nearly identical to those in S. griseus, despite being different species. asm.org This incongruence between the species' evolutionary history and the history of their resistance genes strongly implicates HGT as the mechanism of acquisition. researchgate.net The ability to transfer the entire biosynthetic cluster allows a recipient bacterium to become an antibiotic producer, while the transfer of resistance genes alone can confer a powerful survival advantage in an environment where the antibiotic is present. asm.orgresearchgate.netwikipedia.org This exchange of genetic information is a key driver of bacterial evolution and the rapid spread of antibiotic resistance in both environmental and clinical settings. frontiersin.orgnih.gov

Evolutionary Implications of Phosphorylation and Dephosphorylation in Antibiotic Metabolism

The strategy of inactivating a self-produced toxic compound via phosphorylation represents a sophisticated and ancient evolutionary adaptation. frontiersin.orgnih.gov This mechanism allows an organism to safely manufacture and accumulate a potent chemical weapon intracellularly without succumbing to its effects. The inactive, phosphorylated intermediate, Streptomycin 6-phosphate, can be considered a "prodrug" that is harmless to the producer but can be activated by dephosphorylation upon release into the external environment. frontiersin.org This elegant solution provides a significant competitive advantage, enabling Streptomyces to eliminate rival microorganisms in its ecological niche. oup.com

The evolution of antibiotic resistance is a dynamic process often described as an evolutionary arms race. nih.gov The development of self-resistance mechanisms like phosphorylation in antibiotic-producing organisms is a foundational element of this race. The genes encoding these resistance mechanisms, particularly those for inactivating enzymes, are believed to be the ancient origin of many resistance genes now found in pathogenic bacteria. nih.gov Through horizontal gene transfer, these "self-defense" genes can move from environmental antibiotic producers into other bacteria, where they are selected for and refined under the pressure of antibiotic use in medicine and agriculture. frontiersin.orgnih.gov

Furthermore, reversible protein phosphorylation is a fundamental regulatory mechanism in bacteria, controlling a wide range of cellular processes, from metabolism to cell division and responses to environmental stress. nih.gov The use of phosphorylation and dephosphorylation to control antibiotic activity is an extension of this core regulatory toolkit. plos.orgresearchgate.net This dual-action switch—phosphorylation for inactivation and dephosphorylation for activation—offers a precise method of metabolic control. plos.orgresearchgate.net It ensures that the energetically costly process of antibiotic synthesis is tightly linked to a failsafe mechanism that protects the cell's own vital machinery, a feature that has been critical for the evolutionary success of antibiotic-producing microorganisms. oup.comembopress.org The evolution of such systems underscores the metabolic constraints and selective pressures that shape the emergence of both antibiotic production and resistance. embopress.orgasm.org

Q & A

Q. What enzymatic pathways are responsible for the synthesis of streptomycin 6-phosphate(1+) in bacterial systems?

Streptomycin 6-phosphate(1+) is synthesized via the enzymatic activity of aminoglycoside phosphotransferases (APHs), specifically APH(6)-Id. This enzyme transfers a γ-phosphate group from ATP to the hydroxyl group at position 6 of the streptidine ring of streptomycin, with magnesium ions as essential cofactors. Methodological validation involves in vitro kinase assays using purified APH(6)-Id, ATP, and streptomycin, followed by detection of phosphorylated products via thin-layer chromatography (TLC) or HPLC .

Q. How can researchers detect and quantify streptomycin 6-phosphate(1+) in microbial cultures?

Detection requires enzymatic assays coupled with chromatographic techniques. For example:

- Enzyme-coupled assays : Use APH(6)-Id activity to generate streptomycin 6-phosphate(1+), followed by ADP quantification via spectrophotometric methods (e.g., NADH-linked assays).

- HPLC-MS : Separation on a C18 column with mobile-phase ion-pairing reagents, followed by mass spectrometry for precise quantification. Ensure statistical validation of instrument precision, adhering to guidelines for significant figures and error margins .

Q. What role does streptomycin 6-phosphate(1+) play in antibiotic resistance mechanisms?

Phosphorylation of streptomycin at the 6-position by APH(6)-Id renders the antibiotic ineffective by altering its binding affinity to the bacterial 30S ribosomal subunit. To study this, researchers can:

- Perform ribosomal binding assays using radiolabeled streptomycin and compare binding efficiency before/after phosphorylation.

- Correlate APH(6)-Id expression levels (via qPCR) with minimum inhibitory concentrations (MICs) in resistant bacterial strains .

Advanced Research Questions

Q. How can experimental designs be optimized to study the kinetic parameters of APH(6)-Id in streptomycin 6-phosphate(1+) synthesis?

- Variable optimization : Systematically vary pH (6.5–8.5), temperature (25–37°C), and Mg²⁺ concentrations (1–10 mM) to determine optimal reaction conditions.

- Kinetic assays : Use stopped-flow spectrophotometry to measure initial reaction rates under saturating ATP and streptomycin concentrations.

- Data analysis : Apply Michaelis-Menten or Hill equation models to calculate , , and cooperativity. Validate with Lineweaver-Burk plots .

Q. What methodologies are suitable for resolving contradictions in reported metabolic fates of streptomycin 6-phosphate(1+)?

Conflicting data on its degradation pathways (e.g., hydrolysis vs. further modification) can be addressed via:

- Isotopic tracing : Use -NMR to track phosphate group transfer or hydrolysis in bacterial lysates.

- Comparative genomics : Identify phosphatase homologs in streptomycin-resistant strains using BLAST or structural homology modeling.

- Knockout studies : Delete putative phosphatase genes and assay for accumulation of streptomycin 6-phosphate(1+) .

Q. How can researchers distinguish streptomycin 6-phosphate(1+) from structurally similar phosphorylated aminoglycosides?

- Structural elucidation : Combine high-resolution mass spectrometry (HRMS) for exact mass determination with 2D-NMR (e.g., - HSQC) to resolve stereochemical differences.

- Enzymatic specificity assays : Test APH(6)-Id activity against analogs like dihydrostreptomycin or neomycin to confirm substrate selectivity .

Q. What experimental frameworks are recommended for studying the regulatory interplay between streptomycin 6-phosphate(1+) and other cellular metabolites?

- Metabolomic profiling : Use LC-MS/MS to quantify intracellular pools of streptomycin 6-phosphate(1+), ATP, and related phosphometabolites under stress conditions (e.g., antibiotic exposure).

- Network analysis : Apply genome-scale metabolic models (GEMs) to predict flux redistribution upon phosphorylation .

Methodological Notes

- Statistical rigor : Report means ± SD with biological replicates. Use ANOVA or Student’s -test for comparisons, specifying -value thresholds (e.g., ) .

- Instrument calibration : Adhere to SI units and manufacturer protocols for HPLC, MS, and spectrophotometers to ensure reproducibility .

- Ethical compliance : For studies involving pathogenic strains, include biosafety and institutional review board (IRB) approvals in methods sections .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.